molecular formula C7H7N3O B091213 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 16082-26-1

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No. B091213
CAS RN: 16082-26-1
M. Wt: 149.15 g/mol
InChI Key: SYPDOBOILKZQJY-UHFFFAOYSA-N
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Description

The compound 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. This family of compounds has been the subject of various studies due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves cyclocondensation reactions, as demonstrated in the preparation of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for creating functional fluorophores . These compounds are synthesized through a microwave-assisted process, starting from β-enaminones and NH-3-aminopyrazoles, followed by formylation using the Vilsmeyer-Haack reagent . Similarly, other derivatives, such as 7-methylpyrazolo[4,3-d]-v-triazin-4-one, are synthesized through diazotization reactions .

Molecular Structure Analysis

The molecular structures of pyrazolopyrimidine derivatives are confirmed using techniques such as NMR measurements and X-ray diffraction analysis . The regioselectivity of the reactions and the structural integrity of the synthesized compounds are crucial for their biological activity. For instance, the crystal structure of a novel triazolopyrimidine derivative has been characterized by X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, leading to the formation of compounds with different substituents and properties. For example, the introduction of different substituents at various positions on the pyrazolopyrimidine scaffold can significantly alter the biological activity of these compounds . The reactivity of these compounds is also exploited in the synthesis of c-Src kinase inhibitors, which have potential therapeutic applications in the treatment of acute ischemic stroke .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as their fluorescence and photophysical properties, are influenced by the nature of the substituents. Compounds with different acceptor or donor groups at position 7 exhibit large Stokes shifts in various solvents, and their fluorescence intensity can be significantly affected by these modifications . The antimicrobial and antifungal activities of these compounds are also determined by their chemical structure, as seen in the three-component condensation products of triazolopyrimidin-7-ols .

Scientific Research Applications

  • Benzodiazepine Receptor Ligands : Derivatives of 5-Methylpyrazolo[1,5-a]pyrimidin-7-OL, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, have been synthesized for potential use as benzodiazepine receptor ligands (Bruni et al., 1994).

  • Nonsteroidal Antiinflammatory Drugs : Compounds derived from this chemical class have been explored for their antiinflammatory properties, particularly focusing on non-ulcerogenic activity (Auzzi et al., 1983).

  • Hydrogen-Bonded Structures : Studies on the hydrogen-bonded structures of compounds like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine have been conducted, revealing interesting molecular interactions (Portilla et al., 2006).

  • c-Src Kinase Inhibitors for Stroke Treatment : Novel derivatives of 2-anilinopyrazolo[1,5-a]pyrimidine, which are structurally related, have been evaluated as c-Src kinase inhibitors, showing potential for treating acute ischemic stroke (Mukaiyama et al., 2007).

  • Antimicrobial Activity : Various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their antimicrobial properties (Deshmukh et al., 2016).

  • Anti-inflammatory and Antimicrobial Agents : 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and shown to possess anti-inflammatory and antimicrobial properties (Aggarwal et al., 2014).

  • Antischistosomal Activity : Research has been conducted on the antischistosomal activity of certain pyrazolo[1,5-a]pyrimidine derivatives, revealing significant in vitro effectiveness (Senga et al., 1975).

  • Positron Emission Tomography Imaging : 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging using positron emission tomography (Xu et al., 2012).

  • Dye Synthesis : Novel arylazo disperse dyes derived from 5-amino-tetrazolo[1,5-a]pyrimidin-7-ol have been synthesized, with studies conducted on their absorption spectra (Liu et al., 2013).

  • Antipyretic-Hypothermizing Effects : The antipyretic and hypothermizing effects of various pyrazolo[1,5-a]pyrimidine structures have been investigated, demonstrating their potential medicinal applications (Auzzi et al., 1979).

Safety And Hazards

The safety data sheet for 5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7(4H)-ONE suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have a high impact in medicinal chemistry and have shown promising potential as candidates for further anticancer therapeutic exploration . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

properties

IUPAC Name

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDOBOILKZQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

CAS RN

29274-35-9
Record name 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Makisumi - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
In the previous papers of this series, the author reported on the synthesis and the reactivity of the s-triazolo [1, 5-a] pyrimidine derivatives. In order to investige on the general property …
Number of citations: 45 www.jstage.jst.go.jp
ZM Alamshany, NY Tashkandi… - Synthetic …, 2023 - Taylor & Francis
A new set of pyrazolo[1,5-a]pyrimidines 5–8 and imidazo[1,2-b]pyrazoles 9–11 incorporating isoxazole as pharmacologically attractive cores were synthesized starting with …
Number of citations: 5 www.tandfonline.com
Y Makisumi - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
Condensation of 1, 3-dicarbonyl compounds with 5-aminopyrazole (III) and its 3-carboxylic ester (X) was examined and several kinds of 5, 7-disubstituted pyrazolo [1, 5-a]-pyrimidines …
Number of citations: 44 www.jstage.jst.go.jp
A El‐Mekabaty, HA Etman… - Journal of Heterocyclic …, 2016 - Wiley Online Library
3‐(1H‐Indol‐3‐yl)‐1H‐pyrazol‐5‐amine 3 was prepared in a quantitative yield by heating 3‐(1H‐indol‐3‐yl)‐3‐oxopropanenitrile 2 in dry ethanol with hydrazine hydrate, and utilized …
Number of citations: 35 onlinelibrary.wiley.com
EH El-Sayed, KS Mohamed - Polycyclic Aromatic Compounds, 2021 - Taylor & Francis
A new series of pyrazole, pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[1,2-b]pyrazole and pyrazolo[5,1-b]quinazoline derivatives containing indane moiety are prepared by using N-(2,…
Number of citations: 18 www.tandfonline.com

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